Erbium trifluoroacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H3ErF9O6 |

|---|---|

Molecular Weight |

509.33 g/mol |

IUPAC Name |

erbium;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/3C2HF3O2.Er/c3*3-2(4,5)1(6)7;/h3*(H,6,7); |

InChI Key |

PWXXSIIRWKHHSM-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.[Er] |

Origin of Product |

United States |

Foundational & Exploratory

Erbium Trifluoroacetate: A Comprehensive Technical Guide for Researchers

An In-depth Examination of the Chemical Properties, Synthesis, and Biomedical Applications of Erbium Trifluoroacetate and Its Nanoparticle Derivatives

Abstract

This compound, a salt of the rare-earth metal erbium and trifluoroacetic acid, serves as a critical precursor in the synthesis of advanced optical and biomedical materials. This technical guide provides a comprehensive overview of its chemical formula, structure, and physicochemical properties. It details experimental protocols for its synthesis and characterization, and explores its primary application in the fabrication of upconverting nanoparticles (UCNPs). These nanoparticles, particularly those co-doped with ytterbium (NaYF4:Yb3+,Er3+), exhibit unique luminescent properties, converting near-infrared (NIR) radiation to visible light. This attribute makes them highly valuable for biomedical applications, including high-contrast bioimaging and as nanotransducers in photodynamic therapy (PDT) for cancer. This document is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of this compound and its potential in creating next-generation therapeutic and diagnostic agents.

Chemical Formula and Structure

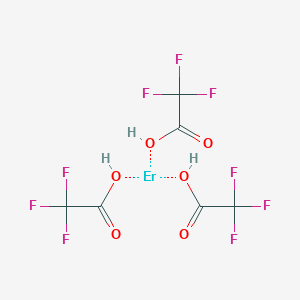

This compound is an inorganic compound with the chemical formula C6ErF9O6 .[1] Its IUPAC name is erbium(3+);tris(2,2,2-trifluoroacetate).[1] The compound consists of one erbium cation (Er³⁺) and three trifluoroacetate anions (CF₃COO⁻). It is commonly found in its hydrated form, Erbium(III) trifluoroacetate trihydrate, with the chemical formula Er(CF₃COO)₃·3H₂O .

The crystal structure of the hydrated form, like other isostructural lanthanide trifluoroacetate trihydrates, is characterized by the formation of dimers.[2] In these dimeric structures, the lanthanide ions are typically eight-coordinated, bonding to oxygen atoms from the trifluoroacetate groups and water molecules.[2] These dimers are further interconnected through hydrogen bonds, forming layered structures.

Physicochemical Properties

A summary of the key physicochemical properties of anhydrous this compound is provided in the table below. Data for the hydrated form may vary.

| Property | Value |

| Molecular Formula | C6ErF9O6 |

| Molecular Weight | 506.30 g/mol [1] |

| Appearance | Typically a white or pinkish solid |

| Solubility | Soluble in water and polar organic solvents. |

Experimental Protocols

Synthesis of Erbium(III) Trifluoroacetate Hydrate

A general method for the synthesis of lanthanide trifluoroacetates from their corresponding oxides provides a reliable route to obtaining Erbium(III) trifluoroacetate hydrate.[3]

Materials:

-

Erbium(III) oxide (Er₂O₃)

-

Trifluoroacetic acid (TFA)

-

Deionized water

Procedure:

-

A mixture of trifluoroacetic acid and deionized water (typically in a 1:1 volume ratio) is prepared.

-

Erbium(III) oxide is added to the TFA/water mixture.

-

The mixture is stirred and heated under reflux until the erbium oxide is completely dissolved, resulting in a clear or pale pink solution.[3]

-

The solvent is then removed by vacuum distillation to yield the solid Erbium(III) trifluoroacetate hydrate.[3]

The following diagram illustrates the general workflow for the synthesis of Erbium(III) trifluoroacetate hydrate.

Caption: Synthesis of Erbium(III) Trifluoroacetate Hydrate.

Characterization Techniques

The synthesized this compound can be characterized using a variety of analytical techniques to confirm its identity and purity:

-

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These vibrational spectroscopy techniques are used to identify the characteristic functional groups present in the molecule, such as the C-F and C=O bonds of the trifluoroacetate ligand.

-

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): These methods are employed to study the thermal stability of the compound and to determine the temperature at which the coordinated water molecules are lost, followed by the decomposition of the anhydrous salt.

-

X-ray Diffraction (XRD): Powder or single-crystal XRD is used to determine the crystal structure of the compound.

Applications in Drug Development and Biomedical Research

The primary application of this compound in the biomedical field is as a precursor for the synthesis of upconverting nanoparticles (UCNPs). These nanoparticles, typically composed of a sodium yttrium fluoride (NaYF₄) host lattice co-doped with ytterbium (Yb³⁺) as a sensitizer and erbium (Er³⁺) as an activator, have the unique ability to convert low-energy near-infrared (NIR) light to higher-energy visible light.[4] This property is particularly advantageous for biomedical applications due to the deep tissue penetration of NIR light and the low autofluorescence of biological tissues in this spectral region.[5]

Bioimaging

The bright, visible luminescence emitted by Er³⁺-doped UCNPs upon NIR excitation makes them excellent probes for high-contrast in vivo and in vitro imaging.[5] They offer advantages over traditional fluorescent probes, including enhanced photostability and the absence of photoblinking.

Photodynamic Therapy (PDT)

Erbium-doped UCNPs are being extensively investigated as nanotransducers for photodynamic therapy, a non-invasive cancer treatment.[4][6] In this application, the UCNPs are typically coated with a photosensitizer molecule.[4]

The mechanism of UCNP-mediated PDT is as follows:

-

The UCNPs are delivered to the tumor site.

-

The tumor is irradiated with NIR light, which can penetrate deep into the tissue.

-

The UCNPs absorb the NIR light and emit visible light.

-

This emitted visible light activates the photosensitizer.

-

The activated photosensitizer transfers its energy to molecular oxygen, generating highly cytotoxic singlet oxygen (¹O₂).

-

The singlet oxygen induces oxidative stress, leading to cancer cell death.[4]

The following diagram illustrates the mechanism of UCNP-mediated photodynamic therapy.

Caption: UCNP-Mediated Photodynamic Therapy Mechanism.

Conclusion

This compound is a key inorganic compound that serves as a versatile precursor for the synthesis of advanced functional materials. While its direct applications in drug development are limited, its role in the fabrication of erbium-doped upconverting nanoparticles is of significant importance to the biomedical field. The unique optical properties of these nanoparticles offer promising solutions for high-resolution bioimaging and deep-tissue photodynamic therapy. Further research into the surface functionalization of these nanoparticles will likely expand their therapeutic and diagnostic capabilities, paving the way for novel treatments for cancer and other diseases.

References

- 1. Erbium tris(trifluoroacetate) | C6ErF9O6 | CID 53470857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis, Structure, and Luminescence of Mixed-Ligand Lanthanide Trifluoroacetates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Upconversion Nanoparticles for Photodynamic Therapy and Other Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Upconversion rare Earths nanomaterials applied to photodynamic therapy and bioimaging [frontiersin.org]

- 6. researchgate.net [researchgate.net]

Erbium Trifluoroacetate: A Comprehensive Technical Guide for Researchers

Powell, OH – October 25, 2025 – Erbium Trifluoroacetate [Er(CF₃COO)₃], a lanthanide salt, is a compound of increasing interest in materials science and has potential applications in biomedical research. This technical guide provides a detailed overview of its physical and chemical properties, experimental protocols for its synthesis and characterization, and insights into its relevance for researchers, scientists, and drug development professionals.

Core Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₆ErF₉O₆ | [3][4] |

| Molecular Weight | 506.31 g/mol | [1][3] |

| CAS Number | 70236-99-6 | [3] |

| Appearance | Typically a solid | N/A |

| Solubility | Expected to be soluble in polar organic solvents. | Inferred |

Synthesis and Chemical Reactivity

This compound is commonly synthesized by the reaction of erbium(III) oxide or erbium(III) carbonate with trifluoroacetic acid. The resulting hydrated salt can be dehydrated by treatment with trifluoroacetic anhydride.

A typical synthesis protocol is as follows:

This compound undergoes thermal decomposition to yield erbium fluoride (ErF₃) or erbium oxyfluoride (ErOF) at elevated temperatures. This property is utilized in the synthesis of erbium-containing nanomaterials. The decomposition pathway for similar lanthanide trifluoroacetates, such as dysprosium trifluoroacetate, involves the initial loss of water molecules followed by the decomposition of the trifluoroacetate ligands, releasing volatile products like CO, CO₂, CF₃COF, and (CF₃CO)₂O.[5]

Experimental Characterization

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA and DSC are crucial techniques to study the thermal stability and decomposition of this compound. While a specific TGA/DSC curve for this compound is not publicly available, data from analogous compounds like dysprosium trifluoroacetate suggest a multi-step decomposition process. The analysis would reveal the temperatures of dehydration and subsequent decomposition of the trifluoroacetate groups. For instance, the decomposition of barium trifluoroacetate shows a second-stage decomposition between 280 to 360 °C.[6]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for confirming the presence of the trifluoroacetate ligand and studying its coordination to the erbium ion. The FTIR spectrum of this compound is expected to show strong absorption bands characteristic of the C-F and C=O stretching vibrations of the trifluoroacetate group. The positions of the carboxylate stretching bands (asymmetric and symmetric) can provide information about the coordination mode of the ligand to the erbium center. For similar rare earth trifluoroacetate salts, these absorption bands are reported to be characteristic and can be used for identification.[5]

Relevance to Drug Development and Biological Applications

While direct applications of this compound in drug development are not yet established, the unique properties of both the erbium ion and the trifluoroacetate ligand offer potential avenues for research.

Erbium Complexes in Biomedicine

Erbium complexes are being investigated for their potential in cancer therapy and bio-imaging.[7][8] The near-infrared luminescence of the Er³⁺ ion is particularly interesting for deep-tissue imaging.[8] Research has shown that certain erbium complexes can exhibit anticancer activity.[7] For example, erbium(III) complexes with fluoroquinolones have demonstrated enhanced antimicrobial activity compared to the free ligands and have been shown to interact with DNA.[9]

The Role of the Trifluoroacetate Anion

The trifluoroacetate (TFA) anion is commonly used in peptide synthesis and purification, which are fundamental processes in the development of many pharmaceuticals.[10] While TFA salts are prevalent in early-stage research, they are often exchanged for other salts like hydrochloride or acetate in final drug formulations due to regulatory considerations.[10]

Safety and Handling

This compound should be handled with care in a laboratory setting. Based on the safety data for similar compounds like Erbium (III) trifluoromethanesulfonate, it may cause skin and eye irritation and may be harmful if inhaled or ingested.[11] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling the compound. Work should be conducted in a well-ventilated area or a fume hood.[11]

Conclusion

This compound is a versatile compound with established applications as a precursor for advanced materials and potential for future use in biomedical research. While a complete experimental dataset of its physical properties is yet to be fully documented in public literature, this guide provides a comprehensive overview based on available data and analogies to similar compounds. Further research into the specific biological activities of this compound could unlock new opportunities in the fields of drug delivery and medical diagnostics.

References

- 1. gfschemicals.com [gfschemicals.com]

- 2. Erbium(III) trifluoroacetate trihydrate, 99.99% | chemcraft.su [chemcraft.su]

- 3. Erbium tris(trifluoroacetate) | C6ErF9O6 | CID 53470857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. orbit.dtu.dk [orbit.dtu.dk]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]

- 9. Erbium(III) complexes with fluoroquinolones: Structure and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemicalbook.com [chemicalbook.com]

Synthesis of Erbium Trifluoroacetate from Erbium Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of erbium trifluoroacetate from erbium oxide. The following sections provide a comprehensive overview of the chemical pathway, a detailed experimental protocol, and a summary of the required quantitative parameters for the successful synthesis of this compound, which is of growing interest in various research and development fields, including as a precursor for advanced materials and in pharmaceutical applications.

Reaction Principle

The synthesis of this compound from erbium oxide is based on a straightforward acid-base reaction. Erbium oxide (Er₂O₃), a basic oxide, reacts with the strong organic acid, trifluoroacetic acid (CF₃COOH), to yield this compound and water. The balanced chemical equation for this reaction is:

Er₂O₃ + 6 CF₃COOH → 2 Er(CF₃COO)₃ + 3 H₂O

To obtain the final product in a pure and anhydrous form, the water generated during the reaction, as well as any excess solvent, must be effectively removed.

Experimental Protocol

This section outlines a detailed methodology for the synthesis of this compound from erbium oxide. The protocol is based on established methods for the preparation of lanthanide trifluoroacetates.[1]

Materials:

-

Erbium(III) oxide (Er₂O₃)

-

Trifluoroacetic acid (CF₃COOH)

-

Deionized water (H₂O)

-

Trifluoroacetic anhydride ((CF₃CO)₂O) (for dehydration)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Rotary evaporator

-

Schlenk line or vacuum oven

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

Personal Protective Equipment (lab coat, safety glasses, gloves)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine erbium(III) oxide with a 1:1 (v/v) solution of trifluoroacetic acid and deionized water.[1]

-

Dissolution and Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the dissolution of the pink erbium oxide solid to form a clear solution. This step may take several hours to a full day to ensure complete reaction.

-

Solvent Removal: Once the reaction is complete and a clear solution is obtained, remove the trifluoroacetic acid and water using a rotary evaporator.

-

Dehydration (Optional but Recommended for Anhydrous Product): To ensure the complete removal of water and obtain an anhydrous product, a chemical dehydration step can be performed. Add a small amount of trifluoroacetic anhydride to the dried solid. Trifluoroacetic anhydride will react with any residual water to form trifluoroacetic acid, which can then be removed under vacuum.

-

Final Drying: Dry the resulting solid product under high vacuum, either using a Schlenk line or in a vacuum oven at a moderately elevated temperature (e.g., 80 °C) for 24 hours to remove any remaining volatile impurities.[1]

-

Product Characterization: The final product, this compound, should be a pink or white crystalline solid. Characterization can be performed using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Thermogravimetric Analysis (TGA), and elemental analysis to confirm its identity and purity.

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of this compound from erbium oxide.

| Parameter | Value/Range | Notes |

| Stoichiometry | ||

| Er₂O₃ : CF₃COOH (molar ratio) | 1 : 6 (stoichiometric) | An excess of trifluoroacetic acid is often used to ensure complete reaction of the oxide. |

| Reaction Conditions | ||

| Solvent | 1:1 (v/v) Trifluoroacetic acid : Deionized water | This solvent mixture facilitates the dissolution of the erbium oxide.[1] |

| Temperature | Reflux temperature of the solvent mixture | The exact temperature will depend on the boiling point of the trifluoroacetic acid/water azeotrope. |

| Reaction Time | Several hours to 24 hours | The reaction is complete when all the erbium oxide has dissolved to form a clear solution. |

| Drying Conditions | ||

| Initial Drying | Rotary evaporation | To remove the bulk of the solvent and water. |

| Final Drying Temperature | 80 °C | A moderate temperature is used to avoid thermal decomposition of the product while ensuring removal of volatile impurities.[1] |

| Final Drying Duration | 24 hours | To ensure a completely dry and solvent-free product.[1] |

| Expected Yield | High | While specific yields are not widely reported, this type of acid-base reaction typically proceeds with high efficiency. |

Experimental Workflow

The following diagram illustrates the logical flow of the synthesis process.

Caption: Workflow for the synthesis of this compound.

This technical guide provides a comprehensive framework for the synthesis of this compound from erbium oxide. By following the detailed experimental protocol and considering the quantitative data presented, researchers can reliably produce this valuable compound for a variety of applications in materials science and drug development.

References

Technical Guide: Molecular Weight of Erbium Trifluoroacetate

Authored for: Researchers, Scientists, and Drug Development Professionals

This document provides a detailed analysis of the molecular weight of Erbium trifluoroacetate. It includes the chemical formula, a breakdown of its constituent elements, and a step-by-step calculation of its molecular weight.

Chemical Identity and Formula

This compound is a salt of the rare-earth metal erbium with trifluoroacetic acid. Its chemical formula is C₆ErF₉O₆.[1][2] This formula indicates that each molecule is composed of one erbium atom, six carbon atoms, nine fluorine atoms, and six oxygen atoms.

Data Presentation: Atomic and Molecular Weights

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The table below summarizes the atomic weights of the elements in this compound and the final calculated molecular weight of the compound.

| Element | Symbol | Quantity | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Erbium | Er | 1 | 167.26 | 167.26 |

| Carbon | C | 6 | 12.011 | 72.066 |

| Fluorine | F | 9 | 18.998 | 170.982 |

| Oxygen | O | 6 | 15.999 | 95.994 |

| Total | 506.302 |

Note: Atomic weights are based on standard values and may have slight variations depending on isotopic composition.[3][4][5][6][7][8][9][10]

Experimental Protocol: Calculation Methodology

The molecular weight of this compound (C₆ErF₉O₆) is determined through the following calculation:

-

Identify the chemical formula: The formula for this compound is established as C₆ErF₉O₆.[1][2]

-

Determine the number of atoms for each element:

-

Erbium (Er): 1 atom

-

Carbon (C): 6 atoms

-

Fluorine (F): 9 atoms

-

Oxygen (O): 6 atoms

-

-

Obtain the standard atomic weight for each element:

-

Calculate the total mass for each element in the molecule:

-

Mass of Er = 1 atom * 167.26 g/mol = 167.26 g/mol

-

Mass of C = 6 atoms * 12.011 g/mol = 72.066 g/mol

-

Mass of F = 9 atoms * 18.998 g/mol = 170.982 g/mol

-

Mass of O = 6 atoms * 15.999 g/mol = 95.994 g/mol

-

-

Sum the total masses to find the molecular weight:

-

Molecular Weight = 167.26 + 72.066 + 170.982 + 95.994 = 506.302 g/mol

-

This calculated value is consistent with published molecular weights for this compound.[1][2][20]

Visualization of Molecular Composition

The following diagram illustrates the elemental composition of this compound and the calculation of its molecular weight.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Erbium tris(trifluoroacetate) | C6ErF9O6 | CID 53470857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Atomic Weight of Erbium | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 4. webqc.org [webqc.org]

- 5. Atomic/Molar mass [westfield.ma.edu]

- 6. Fluorine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 7. Erbium - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 8. Atomic Data for Fluorine (F ) [physics.nist.gov]

- 9. cdn.wou.edu [cdn.wou.edu]

- 10. Atomic Mass | Periodic Table of Elements - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Erbium (Er) Properties, Uses, and Facts | Periodic Table [isotable.com]

- 12. Erbium | Uses, Properties, & Facts | Britannica [britannica.com]

- 13. quora.com [quora.com]

- 14. quora.com [quora.com]

- 15. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 16. Atomic Weight of Fluorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 17. sbg.bio.ic.ac.uk [sbg.bio.ic.ac.uk]

- 18. Oxygen - Wikipedia [en.wikipedia.org]

- 19. Interactive Periodic Table of Elements | Fisher Scientific [fishersci.com]

- 20. gfschemicals.com [gfschemicals.com]

Solubility Profile of Erbium Trifluoroacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Erbium trifluoroacetate in various solvents. Due to the limited availability of direct quantitative data for this compound, this document synthesizes information from analogous rare earth trifluoroacetates and presents a qualitative and extrapolated solubility profile. It also includes a representative experimental protocol for solubility determination.

Executive Summary

Predicted Solubility of this compound

Based on the known solubility of other rare earth trifluoroacetates, the following table summarizes the expected solubility of this compound.

| Solvent Class | Solvent Examples | Predicted Solubility |

| Polar Protic | Water, Methanol, Ethanol, Amyl Alcohol | Very Soluble |

| Polar Aprotic | Acetone, Dioxane, Nitromethane, Diethyl Ether | Very Soluble |

| Nonpolar | Chlorobenzene, Chloroform, Carbon Tetrachloride | Practically Insoluble |

Note: The term "Very Soluble" is based on qualitative descriptions from studies on Lanthanum and Neodymium trifluoroacetates. For water, a quantitative value of 1.21 g/mL was reported for these analogous compounds.[1] It is also noted that the solubility of rare earth acetates tends to decrease as the atomic number increases; therefore, the solubility of this compound may be slightly lower than that of Lanthanum and Neodymium trifluoroacetates.[1]

Experimental Protocol: Determination of Aqueous Solubility

The following is a representative experimental protocol for determining the aqueous solubility of this compound. This protocol is adapted from the synthesis and characterization of Lanthanum and Neodymium trifluoroacetates.[1]

Objective: To determine the saturation solubility of this compound in water at a controlled temperature.

Materials:

-

Erbium (III) oxide (Er₂O₃)

-

Trifluoroacetic acid (TFA)

-

Deionized water

-

This compound (synthesized or commercially acquired)

-

Constant temperature water bath or incubator

-

Rotary shaker or magnetic stirrer

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters, 0.22 µm pore size)

-

Volumetric flasks and pipettes

-

Drying oven or vacuum desiccator

-

Analytical instrumentation for quantifying Erbium concentration (e.g., ICP-MS, ICP-OES)

Procedure:

-

Synthesis of this compound (if not commercially available): a. In a fume hood, slowly add a slight excess of Erbium (III) oxide to trifluoroacetic acid. The reaction is exothermic. b. Allow the mixture to react overnight. c. Filter off the excess, unreacted oxide. d. Evaporate the solvent from the filtrate using a steam bath or rotary evaporator to obtain crude crystals. e. Recrystallize the product from water to obtain purified this compound trihydrate. f. Dry the crystals in a vacuum desiccator over a suitable desiccant to obtain the anhydrous salt if desired.

-

Solubility Determination (Equilibrium Method): a. Prepare a series of vials or flasks containing a fixed volume of deionized water (e.g., 10 mL). b. Add an excess amount of this compound to each vial to ensure a saturated solution is formed. c. Place the vials in a constant temperature water bath (e.g., 25 °C) on a rotary shaker or with a magnetic stir bar. d. Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. e. After equilibration, allow the samples to stand undisturbed in the constant temperature bath for a sufficient time to allow the excess solid to settle. f. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved solid. g. Accurately dilute the filtered, saturated solution with a known volume of deionized water. h. Analyze the concentration of Erbium in the diluted solution using a calibrated analytical technique such as ICP-MS or ICP-OES. i. Calculate the solubility of this compound in g/mL or mol/L based on the measured concentration and the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a compound like this compound.

Caption: Workflow for solubility determination.

Conclusion

While direct, quantitative solubility data for this compound remains elusive in the public domain, a strong predictive understanding of its behavior can be derived from analogous rare earth compounds. It is anticipated to be highly soluble in polar solvents and poorly soluble in nonpolar solvents. The provided experimental protocol offers a robust methodology for researchers to determine precise solubility values for their specific applications. Further research to quantify the solubility of this compound in a wide range of solvents would be a valuable contribution to the scientific community.

References

Unraveling the Thermal Degradation of Erbium Trifluoroacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal decomposition mechanism of Erbium trifluoroacetate, Er(CF₃COO)₃. The information presented herein is a synthesis of findings from studies on rare earth trifluoroacetates, offering a comprehensive overview for researchers and professionals in materials science and drug development.

Core Decomposition Pathway

The thermal decomposition of this compound is a multi-stage process that primarily yields Erbium(III) fluoride (ErF₃) as the final solid residue. The decomposition is characterized by the breakdown of the trifluoroacetate ligands, leading to the evolution of various gaseous byproducts. While the precise intermediates can vary with atmospheric conditions, the general pathway involves the formation of oxyfluoride species before the final fluoride is obtained.

The overall proposed decomposition reaction is:

Er(CF₃COO)₃ → ErF₃ + Volatile Products (e.g., (CF₃CO)₂O, CO, CO₂)

Studies on analogous lanthanide trifluoroacetates suggest a complex series of reactions. For instance, the decomposition of Dysprosium trifluoroacetate involves dehydration followed by the decomposition of the trifluoroacetate, resulting in the formation of DyF₃, along with carbonaceous residue and gaseous products like trifluoroacetic anhydride, carbon monoxide, and carbon dioxide[1].

dot

Caption: Proposed thermal decomposition pathway of this compound.

Quantitative Decomposition Data

Thermogravimetric analysis (TGA) is a key technique used to study the thermal decomposition of this compound. The data reveals distinct temperature ranges for mass loss, corresponding to different stages of the decomposition process. Studies on various lanthanide trifluoroacetates show that the final solid residue, the metal fluoride, is typically formed at temperatures between 300°C and 550°C[1].

| Parameter | Value | Reference |

| Decomposition Onset Temperature | ~250 - 300 °C | [2] |

| Final Residue Formation Temperature | ~300 - 550 °C | [1] |

| Final Solid Residue | ErF₃ | [1] |

Experimental Protocols

The investigation of the thermal decomposition of this compound employs a suite of analytical techniques to characterize the solid residues and evolved gases.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and mass loss characteristics of the decomposition.

Methodology: A small sample of this compound (typically 5-15 mg) is placed in an alumina or platinum crucible within a thermogravimetric analyzer[3][4]. The sample is heated at a constant rate (e.g., 5-10 °C/min) under a controlled atmosphere, such as nitrogen or air, with a typical flow rate of 100 cm³/min[3]. The mass of the sample is continuously monitored as a function of temperature.

Evolved Gas Analysis (EGA)

Objective: To identify the volatile products released during decomposition.

Methodology: The gas stream from the TGA furnace is often coupled to a mass spectrometer (MS) or a Fourier-transform infrared (FTIR) spectrometer[1][5]. This allows for the real-time identification of gaseous species such as CO, CO₂, (CF₃CO)₂O, and CF₃COF as they are evolved from the sample[1].

X-ray Diffraction (XRD)

Objective: To identify the crystalline phases of the solid residues at different decomposition stages.

Methodology: Samples of this compound are heated to specific temperatures corresponding to different stages of decomposition observed in the TGA curve. The resulting solid residues are then analyzed using X-ray diffraction to determine their crystal structure, confirming the formation of intermediates like Erbium oxyfluoride and the final product, Erbium(III) fluoride[1].

dot

Caption: Experimental workflow for analyzing the thermal decomposition.

Concluding Remarks

The thermal decomposition of this compound is a complex process that has been elucidated through a combination of thermal analysis, spectroscopy, and diffraction techniques. The primary decomposition pathway leads to the formation of Erbium(III) fluoride, with the evolution of various fluorinated and carbon-containing gaseous species. A thorough understanding of this mechanism is crucial for the controlled synthesis of Erbium-based materials and for the safe handling and processing of trifluoroacetate precursors in various applications. Further research could focus on the precise quantification of the evolved gases and a more detailed structural characterization of the intermediate phases.

References

Unraveling the Structure of Erbium Trifluoroacetate: A Technical Guide for Researchers

While the precise crystal structure of anhydrous Erbium Trifluoroacetate (Er(CF₃COO)₃) remains elusive in publicly accessible crystallographic databases, this technical guide provides an in-depth analysis of its hydrated counterpart, this compound Trihydrate (Er(CF₃COO)₃·3H₂O), and explores the challenges and potential pathways to the anhydrous form. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this compound's structural and chemical characteristics.

Introduction: The Significance of Lanthanide Trifluoroacetates

Lanthanide trifluoroacetates are a class of compounds with significant potential in various scientific and technological fields. Their utility as precursors for the synthesis of up- and down-conversion luminescent materials, fluoride and oxyfluoride nanoparticles, and as catalysts has been a subject of considerable research. The trifluoroacetate ligand, with its strong electron-withdrawing trifluoromethyl group, influences the coordination chemistry and properties of the resulting lanthanide complexes. Understanding the crystal structure of these compounds is paramount for predicting their behavior, designing new materials with tailored properties, and optimizing synthetic protocols.

This guide focuses on this compound, a compound of interest due to the unique luminescent properties of the erbium ion (Er³⁺). While the ultimate goal for many applications is the anhydrous form, the hydrated species is the most commonly synthesized and characterized.

The Challenge of Anhydrous Lanthanide Trifluoroacetates

The synthesis and crystallographic characterization of anhydrous lanthanide trifluoroacetates present a significant challenge. The high coordination numbers and strong oxophilicity of lanthanide ions lead to a high affinity for water molecules. Consequently, syntheses conducted in aqueous media or with hydrated starting materials invariably yield hydrated crystalline products.

The removal of coordinated water molecules to obtain the anhydrous form is not trivial. Simple heating can lead to thermal decomposition of the trifluoroacetate ligand, often resulting in the formation of metal fluorides or oxyfluorides rather than the desired anhydrous carboxylate. Rigorous anhydrous synthetic conditions, employing non-aqueous solvents and scrupulously dried reagents, are typically required to access the anhydrous forms of lanthanide carboxylates. To date, a definitive single-crystal X-ray diffraction study determining the crystal structure of anhydrous this compound has not been reported in the literature.

Hydrated this compound: The Characterized Analogue

In the absence of data for the anhydrous form, a detailed examination of hydrated this compound, specifically the trihydrate, provides the best available insight into the coordination environment of the erbium ion and the role of the trifluoroacetate ligands.

Synthesis of Hydrated this compound

The synthesis of hydrated lanthanide trifluoroacetates is a well-established procedure. A typical protocol involves the reaction of the corresponding lanthanide oxide with an aqueous solution of trifluoroacetic acid.

Experimental Protocol: Synthesis of Er(CF₃COO)₃·3H₂O

-

Reactants:

-

Erbium(III) oxide (Er₂O₃)

-

Trifluoroacetic acid (CF₃COOH)

-

Deionized water

-

-

Procedure: a. A stoichiometric amount of Erbium(III) oxide is suspended in deionized water. b. A slight excess of trifluoroacetic acid is slowly added to the suspension with constant stirring. c. The reaction mixture is gently heated (typically to around 80-90 °C) and stirred until the erbium oxide has completely dissolved, resulting in a clear pink solution. d. The solution is then filtered to remove any unreacted starting material. e. The filtrate is slowly evaporated at a controlled temperature (e.g., in a drying oven at 60-80 °C) to induce crystallization. f. The resulting pink crystals of Er(CF₃COO)₃·3H₂O are collected, washed with a small amount of cold deionized water, and dried in a desiccator over a suitable drying agent.

Crystal Structure of Hydrated Lanthanide Trifluoroacetates

These structures typically feature a nine-coordinate lanthanide ion. The coordination sphere is composed of oxygen atoms from both the trifluoroacetate ligands and the water molecules. The trifluoroacetate ligands can exhibit various coordination modes, including monodentate, bidentate chelating, and bridging, leading to the formation of polymeric chains or more complex three-dimensional networks. The coordinated water molecules play a crucial role in satisfying the coordination requirements of the large lanthanide ion and in establishing a network of hydrogen bonds that stabilizes the crystal lattice.

Representative Crystallographic Data

The following table summarizes representative crystallographic data for a hydrated lanthanide trifluoroacetate, which is expected to be very similar to that of the erbium analogue.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | ~10.5 |

| b (Å) | ~9.5 |

| c (Å) | ~14.0 |

| β (°) | ~107 |

| Volume (ų) | ~1400 |

| Z | 4 |

| Coordination Number | 9 |

Note: These are approximate values based on related structures and should be confirmed by single-crystal X-ray diffraction of Er(CF₃COO)₃·3H₂O.

Characterization Techniques

A combination of analytical techniques is essential for the comprehensive characterization of both hydrated and potentially anhydrous this compound.

| Technique | Purpose | Expected Observations |

| Single-Crystal X-ray Diffraction | Determination of the precise three-dimensional atomic arrangement, bond lengths, and bond angles. | Provides definitive structural information, including coordination environment and crystal packing. |

| Powder X-ray Diffraction (PXRD) | Phase identification and assessment of crystallinity. | Confirms the crystalline phase and can be used to monitor the transition from hydrated to anhydrous forms. |

| Thermogravimetric Analysis (TGA) | To determine the thermal stability and the number of water molecules of hydration. | A weight loss corresponding to the loss of water molecules upon heating, followed by decomposition at higher temperatures. |

| Differential Scanning Calorimetry (DSC) | To identify phase transitions, such as dehydration and decomposition. | Endothermic peaks corresponding to the energy required for dehydration and subsequent decomposition. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present and the coordination mode of the carboxylate group. | Characteristic bands for the C=O and C-F stretching vibrations. The separation between the asymmetric and symmetric COO⁻ stretching frequencies can indicate the coordination mode. |

| Elemental Analysis | To determine the elemental composition of the compound. | Confirms the empirical formula of the synthesized compound. |

Conclusion and Future Outlook

The crystal structure of anhydrous this compound remains an open area of investigation. The inherent challenges in synthesizing and crystallizing this compound without coordinated water molecules have, to date, precluded its full structural elucidation. This guide has provided a comprehensive overview of the synthesis and expected structural characteristics of the more accessible hydrated form, Er(CF3COO)3·3H2O, which serves as a crucial reference point for researchers in the field.

Future work should focus on the development of robust synthetic routes to high-purity, single crystals of anhydrous this compound. This will likely involve the use of strictly anhydrous, non-coordinating solvents and rigorous control of the reaction atmosphere. The successful determination of its crystal structure will be a significant contribution to the understanding of lanthanide coordination chemistry and will undoubtedly facilitate the rational design of new functional materials based on this and related compounds.

Spectroscopic Properties of Erbium (III) Trifluoroacetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the key spectroscopic properties of Erbium (III) trifluoroacetate, Er(CF₃COO)₃. Erbium complexes are of significant interest for applications in biomedical imaging, sensing, and drug delivery due to their characteristic near-infrared (NIR) luminescence. This document details the synthesis, electronic absorption, and emission characteristics of Erbium (III) trifluoroacetate. It includes detailed experimental protocols for its preparation and spectroscopic analysis, a summary of its key quantitative spectroscopic parameters, and a discussion of the theoretical framework for interpreting its optical properties, primarily the Judd-Ofelt theory. Due to the limited availability of specific experimental data for Erbium (III) trifluoroacetate in the published literature, this guide combines established principles of lanthanide spectroscopy with data from analogous erbium compounds to provide a robust predictive framework for its behavior.

Introduction

The unique spectroscopic properties of trivalent lanthanide ions (Ln³⁺), characterized by sharp, line-like emission bands arising from intra-4f electronic transitions, have positioned them at the forefront of materials science and biomedical research. Among the lanthanides, the Erbium (III) ion (Er³⁺) is particularly notable for its strong luminescence in the near-infrared (NIR) region, specifically around 1550 nm. This wavelength falls within the "telecom window," a region of minimal light absorption by biological tissues, making Er³⁺ complexes highly promising candidates for deep-tissue bio-imaging and as active components in optical amplifiers.

The choice of ligand coordinating the Er³⁺ ion is crucial in modulating its spectroscopic properties. The ligand shell serves a dual purpose: it can act as an "antenna" to absorb excitation energy and efficiently transfer it to the lanthanide center, and it shields the Er³⁺ ion from non-radiative deactivation pathways, such as quenching by solvent molecules (e.g., O-H oscillators in water). The trifluoroacetate (CF₃COO⁻) ligand is of particular interest due to the replacement of C-H bonds with C-F bonds, which possess much lower vibrational energies. This substitution is known to significantly reduce vibrational quenching and enhance the luminescence quantum yield and lifetime of the lanthanide ion.

This guide focuses on the spectroscopic properties of Erbium (III) trifluoroacetate, providing a detailed examination of its synthesis, absorption and emission characteristics, and the theoretical tools used for their analysis.

Synthesis of Erbium (III) Trifluoroacetate Hydrate

The synthesis of hydrated Erbium (III) trifluoroacetate can be achieved through a straightforward acid-base reaction between erbium oxide or erbium carbonate and trifluoroacetic acid. A generalized protocol is provided below.

Experimental Protocol: Synthesis

-

Reactant Preparation: Weigh a stoichiometric amount of Erbium (III) oxide (Er₂O₃) or Erbium (III) carbonate (Er₂(CO₃)₃·nH₂O) and dissolve it in a minimal amount of deionized water with gentle heating and stirring.

-

Acid Addition: Slowly add a stoichiometric excess of trifluoroacetic acid (CF₃COOH) to the erbium salt solution. The reaction is typically accompanied by effervescence if starting from the carbonate.

-

Reaction Completion and Crystallization: Continue stirring the solution at a slightly elevated temperature (e.g., 60-80 °C) for several hours to ensure complete reaction. After this period, allow the solution to cool slowly to room temperature.

-

Isolation and Purification: The hydrated Erbium (III) trifluoroacetate will crystallize from the solution. The crystals can be isolated by filtration, washed with a small amount of cold deionized water, and then with a non-polar solvent like diethyl ether to remove any unreacted trifluoroacetic acid.

-

Drying: The purified crystals should be dried in a desiccator over a suitable drying agent (e.g., silica gel or P₂O₅) to obtain the final product, typically as a trihydrate, Er(CF₃COO)₃·3H₂O[1].

Spectroscopic Properties

The spectroscopic properties of Erbium (III) trifluoroacetate are dominated by the electronic transitions within the 4f shell of the Er³⁺ ion. These transitions give rise to characteristic absorption and emission spectra.

Absorption Spectroscopy

The absorption spectrum of Er³⁺ in the UV-Vis-NIR region consists of a series of sharp, relatively weak bands corresponding to transitions from the ⁴I₁₅/₂ ground state to various excited states. The positions of these bands are largely independent of the ligand environment, though their intensities can be influenced by the coordination geometry.

Table 1: Typical Absorption Bands of the Er³⁺ Ion

| Transition (from ⁴I₁₅/₂) | Approximate Wavelength (nm) |

| ⁴I₁₃/₂ | ~1530 |

| ⁴I₁₁/₂ | ~980 |

| ⁴I₉/₂ | ~800 |

| ⁴F₉/₂ | ~650 |

| ⁴S₃/₂ | ~545 |

| ²H₁₁/₂ | ~520 |

| ⁴F₇/₂ | ~488 |

| ⁴F₅/₂, ⁴F₃/₂ | ~450 |

| ²H₉/₂, ⁴G₁₁/₂ | ~380 |

Experimental Protocol: UV-Vis-NIR Absorption Spectroscopy

-

Sample Preparation: For solution-phase measurements, dissolve a known concentration of Erbium (III) trifluoroacetate in a suitable solvent (e.g., methanol, acetonitrile, or deuterated water to minimize O-H absorption in the NIR). For solid-state measurements, prepare a powdered sample and use an integrating sphere attachment in a UV-Vis-NIR spectrophotometer to record the diffuse reflectance spectrum[2][3]. The reflectance data can be converted to absorbance using the Kubelka-Munk function[4].

-

Instrumentation: Use a dual-beam UV-Vis-NIR spectrophotometer.

-

Measurement Parameters:

-

Wavelength Range: 300 - 1700 nm

-

Scan Speed: Medium

-

Slit Width: 1-2 nm

-

Baseline Correction: Perform a baseline correction with the cuvette containing the pure solvent (for solution) or a standard reflectance material (for solid-state).

-

-

Data Analysis: Identify the absorption peaks and assign them to the corresponding f-f transitions of the Er³⁺ ion. The oscillator strengths of these transitions can be calculated from the integrated absorbance and used for Judd-Ofelt analysis.

Emission Spectroscopy

Upon excitation into one of its absorption bands, the Er³⁺ ion undergoes non-radiative relaxation to the first excited state, ⁴I₁₃/₂, from which it radiatively decays to the ⁴I₁₅/₂ ground state, resulting in the characteristic NIR emission.

Table 2: Key Luminescence Properties of Er³⁺ Complexes

| Property | Typical Value/Range |

| **Emission Wavelength (⁴I₁₃/₂ → ⁴I₁₅/₂) ** | ~1530 - 1550 nm |

| Luminescence Lifetime (τ) | μs to ms range (highly dependent on the ligand and environment) |

| Quantum Yield (Φ) | <1% to >10% (strongly influenced by non-radiative decay pathways) |

Experimental Protocol: Near-Infrared (NIR) Emission and Lifetime Measurements

-

Sample Preparation: Prepare a solution or a solid powder sample as described for absorption spectroscopy.

-

Instrumentation: Utilize a spectrofluorometer equipped with a NIR-sensitive detector (e.g., an InGaAs photodiode) and a suitable excitation source (e.g., a tunable laser or a xenon lamp with a monochromator)[5][6]. For lifetime measurements, a pulsed excitation source (e.g., a pulsed laser or a flash lamp) and time-correlated single-photon counting (TCSPC) or multi-channel scaling (MCS) electronics are required[6][7].

-

Emission Spectrum Measurement:

-

Excitation Wavelength: Select an appropriate excitation wavelength corresponding to a strong absorption band of Er³⁺ (e.g., 380 nm, 520 nm, or 980 nm).

-

Emission Wavelength Range: Scan the emission from ~1400 nm to ~1700 nm.

-

Slit Widths: Adjust the excitation and emission slit widths to optimize the signal-to-noise ratio.

-

-

Luminescence Lifetime Measurement:

-

Excitation: Excite the sample with a short pulse of light at a suitable wavelength.

-

Detection: Record the decay of the emission intensity at the peak of the NIR emission band (~1540 nm) as a function of time after the excitation pulse.

-

Data Analysis: Fit the decay curve to an exponential function (or a sum of exponentials if multiple emitting species are present) to determine the luminescence lifetime(s).

-

Judd-Ofelt Analysis

The Judd-Ofelt theory is a powerful theoretical framework used to model the intensities of the f-f transitions of lanthanide ions[4][8][9]. It allows for the calculation of three phenomenological intensity parameters (Ω₂, Ω₄, and Ω₆) from the experimental absorption spectrum. These parameters provide valuable insights into the local environment and chemical bonding around the lanthanide ion.

-

Ω₂: Highly sensitive to the symmetry of the coordination environment and the covalency of the metal-ligand bonds. Larger values are associated with more asymmetric and covalent environments.

-

Ω₄ and Ω₆: More related to the bulk properties of the medium, such as viscosity and dielectric constant.

Once determined, the Judd-Ofelt parameters can be used to calculate important radiative properties, including:

-

Radiative transition probabilities (A_rad)

-

Radiative lifetimes (τ_rad)

-

Luminescence branching ratios (β)

The intrinsic quantum yield (Φ_L) of a particular emitting level can then be estimated using the experimentally measured lifetime (τ_obs) and the calculated radiative lifetime: Φ_L = τ_obs / τ_rad.

Logical Workflow for Judd-Ofelt Analysis

References

- 1. Erbium(III) trifluoroacetate trihydrate, 99.99% | chemcraft.su [chemcraft.su]

- 2. UV-Vis-NIR absorption spectra of lanthanide oxides and fluorides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. A universal approach for calculating the Judd–Ofelt parameters of RE3+ in powdered phosphors and its application for the β-NaYF4:Er3+/Yb3+ phosphor derived from auto-combustion-assisted fluoridation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. NIR and MIR Photoluminescence Spectra and Lifetime of an Er3+ Glass - Edinburgh Instruments [edinst.com]

- 6. static.horiba.com [static.horiba.com]

- 7. Functionalisation of ligands through click chemistry: long-lived NIR emission from organic Er( iii ) complexes with a perfluorinated core and a hydrog ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25494B [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Computational analysis, Urbach energy and Judd–Ofelt parameter of warm Sm3+ complexes having applications in photovoltaic and display devices - PMC [pmc.ncbi.nlm.nih.gov]

Erbium Trifluoroacetate: A Technical Health and Safety Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the health and safety data for Erbium Trifluoroacetate. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following information has been compiled and extrapolated from the safety data of its constituent components: Erbium and Trifluoroacetic Acid. All personnel handling this substance should exercise caution and adhere to the safety protocols outlined herein.

Executive Summary

GHS Classification and Hazards

The GHS classification for this compound is not officially established. However, based on the hazards of Trifluoroacetic Acid, the following classification should be considered as a conservative approach.

Table 1: GHS Classification (Based on Trifluoroacetic Acid)

| Hazard Class | Hazard Category |

| Acute Toxicity, Inhalation | Category 4 |

| Skin Corrosion/Irritation | Category 1A |

| Serious Eye Damage/Eye Irritation | Category 1 |

| Hazardous to the Aquatic Environment, Long-Term Hazard | Category 3 |

Hazard Statements (H-Statements):

-

H314: Causes severe skin burns and eye damage.

-

H332: Harmful if inhaled.

-

H412: Harmful to aquatic life with long lasting effects.

Precautionary Statements (P-Statements):

-

P260: Do not breathe dust/fume/gas/mist/vapours/spray.[2]

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

-

P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

P310: Immediately call a POISON CENTER/doctor.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Physical and Chemical Properties

Quantitative data for this compound is limited. The following table includes data for Trifluoroacetic Acid.

Table 2: Physical and Chemical Properties of Trifluoroacetic Acid

| Property | Value |

| Molecular Formula | C₂HF₃O₂ |

| Molar Mass | 114.02 g/mol |

| Appearance | Colorless liquid |

| Melting Point | -15.4 °C |

| Boiling Point | 72.4 °C |

| pH | <1 (strong acid) |

| Vapor Pressure | 107 mbar @ 25 °C |

Toxicological Data

Specific toxicological studies on this compound were not found. Erbium itself is considered to have low toxicity.[3] The primary toxicological concerns arise from the trifluoroacetate component.

Table 3: Toxicological Information for Trifluoroacetic Acid

| Endpoint | Result | Species |

| Acute toxicity, inhalation (ATE) | 11 mg/l/4h (vapour) | Rat |

Erbium is not known to have a biological role, but its salts may stimulate metabolism.[4] The highest concentrations in the human body are found in bones, with some presence in the kidneys and liver.[4] While erbium compounds are generally not considered toxic, they should be handled with care.[4]

Experimental Protocols

Detailed experimental protocols for the safety testing of this compound are not available. The toxicological data for Trifluoroacetic Acid is based on standard OECD guidelines for toxicity testing. For instance, acute inhalation toxicity is typically determined using methods like OECD Test Guideline 403. These protocols involve exposing animals to the substance at various concentrations for a set period and observing the effects.

Safe Handling and Storage

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[5]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[5]

-

Skin Protection: Wear chemically resistant gloves (e.g., butyl rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.[5]

-

Respiratory Protection: If working outside a fume hood or if dusts/vapors are generated, use a NIOSH-approved respirator with an appropriate cartridge.[6]

Handling:

-

Avoid contact with skin, eyes, and clothing.[5]

-

Do not breathe dust or vapors.[5]

-

Wash hands thoroughly after handling.[5]

Storage:

-

Keep container tightly closed in a dry and well-ventilated place.[6]

-

Store in a cool place.[6]

-

Store away from incompatible materials such as strong bases, oxidizing agents, and metals.[5]

Emergency Procedures

First Aid Measures:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[6]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[6]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

-

Specific Hazards: Thermal decomposition can produce toxic fumes of hydrogen fluoride and erbium oxides.[6]

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

Logical Flow for Safe Handling

The following diagram illustrates the logical workflow for ensuring safety when working with this compound.

Caption: Workflow for the safe handling of this compound.

This guide is intended to provide essential health and safety information. It is not a substitute for a formal risk assessment, which should be conducted by qualified personnel before any work with this compound is undertaken. Always consult the most current safety data sheets for the components and follow all applicable institutional and regulatory guidelines.

References

- 1. WebElements Periodic Table » Erbium » biological information [winter.group.shef.ac.uk]

- 2. carlroth.com [carlroth.com]

- 3. Erbium - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 4. Erbium - Wikipedia [en.wikipedia.org]

- 5. fishersci.com [fishersci.com]

- 6. chemicalbook.com [chemicalbook.com]

Methodological & Application

Application Notes and Protocols: Erbium Trifluoroacetate as a Precursor for Nanoparticle Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of erbium-doped upconversion nanoparticles (UCNPs) using erbium trifluoroacetate as a precursor. The protocols detailed below are intended to serve as a guide for the development of novel nanotherapeutics and imaging agents.

Introduction

This compound is a widely utilized precursor for the synthesis of high-quality, lanthanide-doped upconversion nanoparticles, particularly sodium yttrium fluoride (NaYF4) nanocrystals co-doped with erbium (Er³⁺) and ytterbium (Yb³⁺). These nanoparticles possess the unique ability to convert near-infrared (NIR) radiation into visible light, a property that makes them highly attractive for various biomedical applications, including bioimaging, drug delivery, and photodynamic therapy (PDT). The use of trifluoroacetate precursors in a thermal decomposition method offers a straightforward, one-pot synthesis of highly luminescent and colloidally stable nanoparticles.[1][2][3]

Experimental Protocols

Synthesis of Lanthanide Trifluoroacetate Precursors

The initial step involves the synthesis of the lanthanide trifluoroacetate precursors from their corresponding oxides.

Materials:

-

Yttrium(III) oxide (Y₂O₃)

-

Ytterbium(III) oxide (Yb₂O₃)

-

Erbium(III) oxide (Er₂O₃)

-

Trifluoroacetic acid (TFA)

Procedure:

-

In a three-necked flask, dissolve the desired molar ratios of Y₂O₃, Yb₂O₃, and Er₂O₃ in trifluoroacetic acid.

-

Heat the mixture to 80°C with vigorous magnetic stirring under a vacuum for 30 minutes to facilitate the reaction and remove water and excess TFA.

-

The resulting lanthanide trifluoroacetate precursors can be used directly in the nanoparticle synthesis.

Synthesis of NaYF₄:Yb³⁺,Er³⁺ Upconversion Nanoparticles

This protocol details the thermal decomposition method for the synthesis of oleic acid-capped UCNPs.

Materials:

-

Yttrium trifluoroacetate

-

Yttthis compound

-

This compound

-

Sodium trifluoroacetate (NaCOOCF₃)

-

Oleic acid (OA)

-

1-Octadecene (ODE)

-

Ethanol

-

Hexane

-

Acetone

Procedure:

-

In a 100 mL three-necked flask, combine the synthesized lanthanide trifluoroacetate precursors with sodium trifluoroacetate, oleic acid, and 1-octadecene.

-

Heat the mixture to 110°C under vacuum with magnetic stirring for 30 minutes to remove any residual water and TFA.

-

Under an argon atmosphere, heat the solution to 330°C and maintain this temperature for 1 hour.

-

After the reaction, allow the solution to cool to room temperature.

-

Precipitate the nanoparticles by adding a mixture of hexane and acetone (1:4 v/v) and centrifuge to collect the pellet.

-

Wash the nanoparticle pellet with ethanol and redisperse in a nonpolar solvent like hexane or toluene.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the synthesis and characterization of NaYF₄:Yb³⁺,Er³⁺ nanoparticles.

Table 1: Nanoparticle Synthesis Parameters

| Parameter | Value | Reference |

| Molar Ratio (Y:Yb:Er) | 78:20:2 | [4] |

| Reaction Temperature | 330°C | [4] |

| Reaction Time | 1 hour | [4] |

| Oleic Acid Volume | 7.5 mL | [5] |

| 1-Octadecene Volume | 7.5 mL | [5] |

Table 2: Nanoparticle Characterization Data

| Property | Value | Method |

| Average Diameter | 25 - 35 nm | Transmission Electron Microscopy (TEM) |

| Crystal Phase | Hexagonal (β-phase) | X-ray Diffraction (XRD) |

| Excitation Wavelength | 980 nm | NIR Laser Diode |

| Emission Wavelengths | ~540 nm (Green), ~660 nm (Red) | Luminescence Spectroscopy |

Application Notes

Surface Functionalization for Biomedical Applications

As-synthesized UCNPs are capped with hydrophobic oleic acid, rendering them insoluble in aqueous biological environments. Therefore, surface modification is a critical step for their use in drug delivery and bioimaging.

Common strategies include:

-

Silica Coating: A silica shell can be grown on the nanoparticle surface, providing a hydrophilic and biocompatible layer that can be further functionalized with various chemical groups.

-

Ligand Exchange: The native oleic acid ligands can be replaced with bifunctional ligands, such as poly(ethylene glycol) (PEG), to improve biocompatibility and circulation time.

-

Polymer Coating: Polymers like polyethylenimine (PEI) and poly(acrylic acid) (PAA) can be used to coat the nanoparticles, providing a charged surface for electrostatic drug loading and cellular interactions.

Targeted Drug Delivery

The functionalized surface of UCNPs can be conjugated with targeting moieties to enhance their accumulation in specific tissues or cells, thereby improving therapeutic efficacy and reducing off-target side effects.

-

Antibody Conjugation: Specific antibodies can be attached to the nanoparticle surface to target antigens overexpressed on cancer cells.

-

Folic Acid Conjugation: Folic acid can be used to target cancer cells that overexpress the folate receptor.

Photodynamic Therapy (PDT)

UCNPs are excellent nanocarriers for photosensitizers (PS) in PDT. Upon NIR excitation, the UCNPs emit visible light that can activate the nearby PS to generate reactive oxygen species (ROS), leading to localized cell death.

Example:

-

Photosensitizer Loading: Photosensitizers like Chlorin e6 (Ce6) and Zinc Phthalocyanine (ZnPc) can be loaded onto the surface or within a porous silica shell of the UCNPs.

Signaling Pathway: UCNP-Mediated Photodynamic Therapy and Apoptosis

UCNP-mediated PDT primarily induces cancer cell death through the activation of the mitochondrial apoptosis pathway. The generated ROS trigger a cascade of intracellular events leading to programmed cell death.

Key steps in the signaling pathway:

-

ROS Generation: Upon NIR irradiation, the UCNP-photosensitizer conjugate generates a burst of ROS, primarily singlet oxygen (¹O₂).[3]

-

Mitochondrial Damage: The highly reactive ROS cause oxidative damage to the mitochondria, leading to the opening of the mitochondrial permeability transition pore (MPTP) and a decrease in the mitochondrial membrane potential.[1][5]

-

Cytochrome c Release: The damaged mitochondria release cytochrome c into the cytoplasm.[1][5]

-

Caspase Activation: Cytoplasmic cytochrome c activates a caspase cascade, including the cleavage and activation of caspase-9 and caspase-3.[1][5]

-

Apoptosis Execution: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, ultimately resulting in cell death.[1]

Visualizations

Caption: Workflow for the synthesis of UCNPs.

Caption: Surface modification of UCNPs.

Caption: Apoptosis signaling pathway in PDT.

References

- 1. Upconversion nanoparticle-mediated photodynamic therapy induces THP-1 macrophage apoptosis via ROS bursts and activation of the mitochondrial caspase pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Upconversion nanoparticle-mediated photodynamic therapy induces THP-1 macrophage apoptosis via ROS bursts and activation of the mitochondrial caspase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. Frontiers | Near-Infrared Light-Triggered Photodynamic Therapy and Apoptosis Using Upconversion Nanoparticles With Dual Photosensitizers [frontiersin.org]

- 5. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Erbium Doping of Optical Fibers Using Erbium Trifluoroacetate

Audience: Researchers, scientists, and professionals in materials science and optical engineering. Note: The primary applications for erbium-doped fibers are in telecommunications, laser development, and sensing. The direct application of this material in drug development is not established in current scientific literature.

Introduction

Erbium-doped fiber amplifiers (EDFAs) are a cornerstone of modern optical communications, enabling the transmission of data over long distances by amplifying light signals in the 1550 nm wavelength region (C and L bands)[1][2]. The performance of an EDFA is critically dependent on the concentration and distribution of erbium ions (Er³⁺) within the fiber's core[3]. The solution doping technique, often used in conjunction with the Modified Chemical Vapor Deposition (MCVD) process, is a versatile method for incorporating rare-earth ions into the silica glass matrix of an optical fiber preform[4][5].

This document provides a generalized protocol for doping optical fiber preforms with erbium using an erbium trifluoroacetate precursor. While specific experimental parameters for this exact precursor are not widely published, the following protocols are based on established solution doping methodologies. Researchers should consider this a baseline protocol, with the understanding that optimization of parameters such as solution concentration, soaking time, and temperature will be necessary[6].

Experimental Protocols

The fabrication of erbium-doped fiber is a multi-step process that begins with the creation of a porous silica preform, followed by the incorporation of erbium ions, and finally, collapsing the preform and drawing it into a fiber.

Protocol 1: Fabrication of Porous Core Layer via MCVD

The Modified Chemical Vapor Deposition (MCVD) process is used to deposit a porous silica-based soot layer on the inner surface of a silica substrate tube. This layer will form the core of the optical fiber.

Materials and Equipment:

-

High-purity silica substrate tube

-

MCVD lathe

-

Gas delivery system for SiCl₄, GeCl₄, O₂, and other precursors

-

Oxy-hydrogen torch[7]

-

Exhaust gas scrubbing system

Methodology:

-

Mount the silica substrate tube in the MCVD lathe.

-

Introduce a controlled flow of reactant gases (e.g., SiCl₄, GeCl₄, O₂) into the rotating tube.

-

Traverse the oxy-hydrogen torch along the length of the tube, heating it to a temperature that initiates a gas-phase reaction, forming soot particles[7].

-

The soot particles are deposited on the inner wall of the tube. Multiple passes of the torch are used to build up a porous layer of the desired thickness[7].

-

After the deposition is complete, the gas flow is stopped, and the tube is cooled.

Protocol 2: Solution Doping with this compound

This protocol describes the incorporation of erbium ions into the porous soot layer.

Materials and Equipment:

-

Porous core preform from Protocol 1

-

Erbium (III) trifluoroacetate (Er(CF₃COO)₃)

-

Anhydrous ethanol or other suitable solvent

-

Sealed vessel for soaking

-

Drying oven or furnace with controlled atmosphere

Methodology:

-

Prepare the Doping Solution: Dissolve a specific concentration of Erbium (III) trifluoroacetate in an anhydrous solvent (e.g., ethanol). The concentration will directly influence the final erbium concentration in the fiber core and must be optimized experimentally.

-

Soaking: Immerse the porous preform in the this compound solution within a sealed vessel. The preform is typically soaked for a period of 1-2 hours to allow the solution to fully penetrate the porous soot layer[4].

-

Draining: Carefully remove the preform from the solution and allow any excess liquid to drain.

-

Drying: Dry the soaked preform in a controlled environment to remove the solvent. This is often done at a slightly elevated temperature.

-

Sintering and Collapsing: The doped, porous preform is then mounted back on the MCVD lathe. It is heated in a controlled atmosphere containing chlorine to dehydrate the soot and sinter it into a solid, clear glass layer. The temperature is then increased significantly to collapse the tube into a solid rod, known as the final preform[4].

Protocol 3: Fiber Drawing

The final preform is drawn into an optical fiber.

Materials and Equipment:

-

Fiber drawing tower with a high-temperature furnace

-

Preform feeding mechanism

-

Fiber diameter monitor

-

Coating applicator and UV curing lamps

-

Spooling system

Methodology:

-

Mount the preform into the top of the fiber drawing tower.

-

Lower the bottom tip of the preform into the furnace, heating it to its softening point (approximately 2000 °C for silica).

-

A gob of molten glass will fall from the tip, and this is pulled down to form the beginning of the fiber.

-

The fiber is then threaded through the diameter monitor, coating applicators, and UV curing lamps before being wound onto a spool.

-

The drawing speed and preform feed rate are carefully controlled to achieve the desired fiber diameter.

Data Presentation

The following table summarizes typical quantitative data for erbium-doped fibers. Note that these are representative values from various studies on erbium-doped silica and fluoride glasses and are not specific to fibers doped with this compound. The final properties of a fiber will depend heavily on the host glass composition and the specific fabrication parameters used.

| Parameter | Typical Value Range | Significance | Source(s) |

| Erbium Doping Concentration | 100 - 4000 ppm | Affects gain per unit length. High concentrations can lead to quenching effects. | [4][5] |

| Pump Wavelengths | 980 nm or 1480 nm | Wavelengths used to excite the erbium ions to a higher energy state for amplification. | [3][8] |

| Emission Wavelengths | 1530 - 1625 nm (C & L Bands) | The spectral range where the fiber provides optical gain. | [2] |

| Peak Absorption (at ~1530 nm) | 10 - 60 dB/m | Indicates the strength of erbium absorption; higher values allow for shorter device lengths. | [5] |

| Fluorescence Lifetime (⁴I₁₃/₂ level) | ~7 - 10 ms | A longer lifetime is generally desirable as it allows for a more efficient population inversion and higher gain. | |

| Stimulated Emission Cross-Section | 0.5 - 0.7 x 10⁻²⁰ cm² | A measure of the likelihood of stimulated emission, which is directly related to the amplification process. | [9] |

| Phonon Energy of Host Glass | Silica: ~1100 cm⁻¹ Fluoride: ~580 cm⁻¹ | Lower phonon energy reduces non-radiative decay and improves quantum efficiency. | [9] |

Visualizations

Experimental Workflows

The following diagrams illustrate the key processes in the fabrication of erbium-doped optical fibers.

References

- 1. Erbium-Doped Fiber Amplifier (EDFA) - FiberLabs Inc. [fiberlabs.com]

- 2. Erbium-Doped SM and LMA Optical Fiber [thorlabs.com]

- 3. youtube.com [youtube.com]

- 4. ijop.ir [ijop.ir]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. News - EDFA erbium-doped fiber amplifier [bjrofoc.com]

- 9. Optical spectroscopy of erbium-doped fluorohafnate glasses for 2.8 µm lasers | EPJ Web of Conferences [epj-conferences.org]

Protocol for Thermal Decomposition of Erbium (III) Trifluoroacetate: Synthesis of Erbium Fluoride and Oxyfluoride

Introduction

Erbium-containing materials, such as erbium fluoride (ErF₃) and erbium oxyfluoride (ErOF), are of significant interest to researchers in materials science and optics due to their unique upconversion and photoluminescent properties. These materials are crucial in the development of solid-state lasers, optical fibers, and anti-counterfeiting technologies. A reliable method for synthesizing these materials is through the thermal decomposition of high-purity organometallic precursors, such as Erbium (III) trifluoroacetate (Er(CF₃COO)₃).

This document provides a detailed protocol for the thermal decomposition of hydrated Erbium (III) trifluoroacetate, Er(CF₃COO)₃·xH₂O, to yield erbium fluoride and erbium oxyfluoride. The protocol is based on established thermogravimetric studies and analogous decomposition pathways of rare-earth trifluoroacetates.

Principle of the Method

The thermal decomposition of Erbium (III) trifluoroacetate hydrate is a multi-step process that can be precisely controlled by temperature. The process, conducted under an inert atmosphere, involves three primary stages:

-

Dehydration: The removal of water of hydration at relatively low temperatures.

-

Decomposition to Fluoride: The breakdown of the anhydrous trifluoroacetate salt into solid erbium fluoride (ErF₃) and various gaseous byproducts.

-

Conversion to Oxyfluoride: At higher temperatures, a phase transformation from erbium fluoride to erbium oxyfluoride (ErOF) occurs.

The overall reaction scheme can be summarized as follows:

-

Dehydration: Er(CF₃COO)₃·xH₂O(s) → Er(CF₃COO)₃(s) + xH₂O(g)

-

Decomposition: 2Er(CF₃COO)₃(s) → 2ErF₃(s) + 3(CF₃CO)₂O(g) + 3CO₂(g) + 3CO(g)

-

Oxyfluoride Formation: ErF₃(s) + O₂ (residual) → ErOF(s) + F₂(g) (simplified)

The composition of the final product is highly dependent on the final temperature and the atmospheric conditions.

Experimental Protocols

Materials and Equipment

-

Precursor: Erbium (III) trifluoroacetate hydrate (Er(CF₃COO)₃·xH₂O), ≥99.9% purity

-

Furnace: Tube furnace with programmable temperature controller (accuracy ±1°C)

-

Process Tube: Quartz or alumina tube

-

Crucible: Alumina or platinum crucible

-

Atmosphere: High-purity inert gas (Argon or Nitrogen) with gas flow controller

-

Analytical Balance: For weighing the precursor

-

Characterization Equipment: X-ray Diffractometer (XRD), Scanning Electron Microscope (SEM), Thermogravimetric Analyzer-Differential Scanning Calorimeter (TGA-DSC).

Protocol for Synthesis of Erbium Fluoride (ErF₃)

-